4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-iodo-1-isobutyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a chlorine atom at position 4, an iodine atom at position 3, and an isobutyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-iodo-1-isobutyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for maximizing the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-3-iodo-1-isobutyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and iodine atoms can influence its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-isobutyl-1H-pyrazole: Lacks the iodine atom at position 3.
4-Iodo-1-isobutyl-1H-pyrazole: Lacks the chlorine atom at position 4.
3-Iodo-1-isopropyl-1H-pyrazole: Contains an isopropyl group instead of an isobutyl group.
Uniqueness
The combination of these halogens with the isobutyl group provides a distinct structural framework that can be exploited in various chemical transformations and research applications .
Properties
Molecular Formula |
C7H10ClIN2 |
---|---|
Molecular Weight |
284.52 g/mol |
IUPAC Name |
4-chloro-3-iodo-1-(2-methylpropyl)pyrazole |
InChI |
InChI=1S/C7H10ClIN2/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3 |
InChI Key |
ONRGIELONRXJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.